molecular formula C13H17NO2S B5840554 4-[3-(phenylthio)propanoyl]morpholine

4-[3-(phenylthio)propanoyl]morpholine

Cat. No.: B5840554
M. Wt: 251.35 g/mol
InChI Key: SEPCTLJXXVBBGY-UHFFFAOYSA-N
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Description

4-[3-(Phenylthio)propanoyl]morpholine is a morpholine-based compound of interest in medicinal chemistry and organic synthesis. Molecules featuring morpholine and phenylthioether motifs are frequently investigated as building blocks or intermediates in the development of pharmacologically active substances. Research into similar structures has shown potential in areas such as the inhibition of nitric oxide production, which is relevant in the study of inflammatory processes . Other morpholine-containing compounds are also being explored for their antiproliferative properties in oncology research . The specific mechanism of action for this compound is area-dependent and requires further investigation. Researchers are encouraged to consult the scientific literature for detailed structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-morpholin-4-yl-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c15-13(14-7-9-16-10-8-14)6-11-17-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPCTLJXXVBBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-[3-(phenylthio)propanoyl]morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[3-(phenylthio)propanoyl]morpholine for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[3-(phenylthio)propanoyl]morpholine, a heterocyclic compound incorporating the versatile morpholine scaffold and a flexible phenylthio-propanoyl side chain. This molecule serves as a valuable building block and a potential pharmacophore in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, detailed synthetic routes with mechanistic insights, and its relevance within the broader context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Core Chemical Identity and Physicochemical Profile

To effectively work with any chemical entity, a foundational understanding of its structure and core properties is paramount. 4-[3-(phenylthio)propanoyl]morpholine is an amide derivative characterized by the covalent linkage of a 3-(phenylthio)propanoic acid moiety to the nitrogen atom of a morpholine ring.

Chemical Structure and Identifiers

The structural arrangement combines the polarity and hydrogen bond accepting capability of the morpholine's ether oxygen and the amide carbonyl with the lipophilic nature of the phenylthio group.

Figure 1: Chemical Structure of 4-[3-(phenylthio)propanoyl]morpholine.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties of the molecule and its essential precursors. These values are critical for planning reactions, purification, and formulation work.

PropertyValueSource / Comment
IUPAC Name 4-[3-(phenylsulfanyl)propanoyl]morpholinePubChem CID 222492[1]
Molecular Formula C₁₃H₁₇NOSDerived from structure[2]
Molecular Weight 235.35 g/mol Derived from structure[2]
CAS Number 5509-96-6Guidechem[2]
Appearance Likely a white to off-white solid or oilInferred from similar compounds
logP (Octanol/Water) ~2.25Computed for the parent acid[3]
Topological Polar Surface Area (TPSA) ~37.3 ŲComputed for the parent acid[3]

Synthesis and Mechanistic Considerations

The synthesis of 4-[3-(phenylthio)propanoyl]morpholine can be approached via several reliable methods common in modern organic synthesis. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. We present two primary, field-proven synthetic strategies.

Retrosynthetic Analysis

A logical disconnection approach reveals two primary precursor molecules: morpholine and 3-(phenylthio)propanoic acid. The key bond formation is the amide linkage. An alternative disconnection points to a conjugate addition strategy, starting from an activated alkene.

retrosynthesis target 4-[3-(phenylthio)propanoyl]morpholine disconnect1 Amide Bond (C-N) target->disconnect1 disconnect2 Thia-Michael (C-S) target->disconnect2 morpholine Morpholine disconnect1->morpholine acid_chloride 3-(phenylthio)propanoyl chloride disconnect1->acid_chloride thiophenol Thiophenol disconnect2->thiophenol acryloylmorpholine N-Acryloylmorpholine disconnect2->acryloylmorpholine acid 3-(phenylthio)propanoic acid acid_chloride->acid thionyl_chloride SOCl₂ or (COCl)₂ acid->thionyl_chloride

Figure 2: Retrosynthetic analysis of the target molecule.

Route 1: Thia-Michael Addition (Recommended)

This is arguably the most efficient and atom-economical approach. It involves the base-catalyzed conjugate addition of thiophenol to N-acryloylmorpholine. The causality for this choice rests on the high reactivity of the Michael acceptor (the acrylamide) towards soft nucleophiles like thiolates.

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the thiolate anion, generated in situ by a base, onto the β-carbon of the electron-deficient alkene.[4][5] This forms a stabilized enolate intermediate which is subsequently protonated by the solvent or a proton source to yield the final product. The reaction is typically fast, high-yielding, and occurs under mild conditions.[5]

michael_addition cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation thiophenol Thiophenol thiolate Thiolate Anion (Ph-S⁻) thiophenol->thiolate + Base acryloylmorpholine N-Acryloylmorpholine enolate Enolate Intermediate acryloylmorpholine->enolate Nucleophilic Attack base Base (e.g., Et₃N) thiolate->enolate Nucleophilic Attack product 4-[3-(phenylthio)propanoyl]morpholine enolate->product + H⁺ Source

Figure 3: Workflow for Thia-Michael Addition Synthesis.

Experimental Protocol: Thia-Michael Addition This protocol is a self-validating system; successful synthesis should yield a product with spectroscopic data matching the expected structure.

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add N-acryloylmorpholine (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Addition of Thiol: Add thiophenol (1.05 eq) to the solution. Rationale: A slight excess of the thiol ensures complete consumption of the limiting Michael acceptor.

  • Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N, ~0.1 eq). Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate, which is the active species in the addition.[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (N-acryloylmorpholine) is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Route 2: Amide Coupling via Acid Chloride

This classic two-step method involves first converting the precursor acid, 3-(phenylthio)propanoic acid, into its more reactive acid chloride, followed by acylation of morpholine.

Experimental Protocol: Amide Coupling

Step A: Synthesis of 3-(phenylthio)propanoic acid The precursor acid can be synthesized by reacting thiophenol with 3-chloropropanoic acid under basic conditions.[6]

  • Reaction Setup: In a flask, dissolve sodium hydroxide (2.0 eq) and sodium carbonate (2.0 eq) in water. Add thiophenol (1.0 eq) as a solution in ethanol.[6]

  • Addition: Add an aqueous solution of 3-chloropropanoic acid (1.02 eq).[6]

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Workup: Cool the mixture, evaporate the ethanol, and acidify the aqueous phase with concentrated HCl to pH 1-2. The product will precipitate or can be extracted with an organic solvent like DCM.[6]

  • Purification: The crude acid can be purified by recrystallization or flash chromatography.

Step B: Acylation of Morpholine

  • Acid Chloride Formation: In a fume hood, suspend or dissolve 3-(phenylthio)propanoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C, with a catalytic amount of DMF. Rationale: Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are gaseous and easily removed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Acylation: In a separate flask, dissolve morpholine (2.2 eq) in anhydrous DCM at 0 °C. Rationale: One equivalent of morpholine acts as the nucleophile, while the second acts as a base to quench the HCl byproduct.

  • Addition: Add the freshly prepared solution of 3-(phenylthio)propanoyl chloride dropwise to the morpholine solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Perform an aqueous workup similar to Route 1 to remove morpholinium salts. Purify the crude product by flash column chromatography.

Potential Applications in Drug Discovery

While specific biological activity for 4-[3-(phenylthio)propanoyl]morpholine itself is not extensively documented in readily available literature, its structural components are of significant interest to medicinal chemists.

  • The Morpholine Moiety: Morpholine is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and oral bioavailability.[7] The ether oxygen can act as a hydrogen bond acceptor, and the basic nitrogen can be protonated to form salts, aiding in formulation.[8][9] Numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, contain a morpholine ring, highlighting its utility.[7][9]

  • Thioether Linkage: The phenylthio group provides a flexible, lipophilic spacer. Thioethers are common in bioactive molecules and can participate in various interactions with biological targets. In some contexts, they can be susceptible to metabolic oxidation to sulfoxides and sulfones, which can either be a deactivation pathway or lead to active metabolites.[10]

  • Potential as a Covalent Inhibitor: Molecules with similar structures have been explored as potential covalent inhibitors, where the sulfur atom can interact with specific residues in protein active sites. The reactivity can be tuned by modifying the electronic properties of the phenyl ring.[11]

Given these features, 4-[3-(phenylthio)propanoyl]morpholine is a prime candidate for inclusion in screening libraries for a wide range of biological targets, including kinases, proteases, and GPCRs. Its synthesis is straightforward, allowing for the rapid generation of analogs by varying the substituents on the phenyl ring or modifying the morpholine scaffold.

Safety and Handling

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[12][13][14] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Thiophenol: Toxic and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • N-Acryloylmorpholine: Harmful if swallowed. May cause an allergic skin reaction and causes serious eye damage. May cause damage to organs through prolonged or repeated exposure.[15]

  • Acyl Chlorides (e.g., Propionyl Chloride): Highly corrosive and react violently with water. Must be handled under anhydrous conditions in a fume hood.[16]

General Handling Recommendations:

  • Always wear appropriate PPE.

  • Conduct all reactions in a well-ventilated chemical fume hood.

  • Avoid inhalation, ingestion, and skin/eye contact.

  • In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[2]

References

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  • MDPI. (2018). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available from: [Link]

  • LookChem. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Available from: [Link]

  • MySkinRecipes. 3-(Phenylthio)propanoic acid. Available from: [Link]

  • Max-Planck-Gesellschaft. (2011). SUPPORTING INFORMATION. Available from: [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available from: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available from: [Link]

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  • Science.gov. thia-michael addition reaction: Topics. Available from: [Link]

  • Google Patents. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
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  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

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  • Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Available from: [Link]

  • MDPI. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Available from: [Link]

  • ResearchGate. Figure 2. Various approaches for synthesis of morpholine. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]

  • MDPI. (2022). Thia-Michael Reaction. Available from: [Link]

  • MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Available from: [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

  • Organic Chemistry Portal. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

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  • Organic Syntheses. ACYLATION OF (1R,2S)-(−)-cis-1-AMINO-2-INDANOL. Available from: [Link]

  • PubChem. Morpholine, 4-(phenylthioacetyl)-. Available from: [Link]

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Whitepaper: The Thioether vs. Sulfonyl Linkage: A Comparative Analysis of 4-[3-(phenylthio)propanoyl]morpholine and its Sulfonyl Analog in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The strategic modification of functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological and pharmacokinetic profile. This guide provides an in-depth technical analysis of the pivotal differences between a thioether-containing compound, 4-[3-(phenylthio)propanoyl]morpholine, and its corresponding sulfonyl analog. We explore how the simple oxidation of a sulfur atom—from a thioether to a sulfone—profoundly alters physicochemical properties, metabolic stability, target interaction, and, ultimately, the strategic role of the molecule in a drug development program. This document serves as a practical reference for researchers, scientists, and drug development professionals for making informed decisions in scaffold design and lead optimization.

The Core Scaffold: An Intersection of Privileged Structures

The foundational structure, phenylpropanoyl morpholine, combines two components of high value in medicinal chemistry. The morpholine ring is widely regarded as a "privileged" scaffold.[1] Its inclusion often enhances aqueous solubility, improves pharmacokinetic (PK) properties, and provides a basic nitrogen handle for salt formation, all while being metabolically stable.[2][3] The oxygen atom can act as a hydrogen bond acceptor, and the ring's chair-like conformation is synthetically versatile.[2]

When this is combined with a 3-phenylpropanoyl linker, the introduction of a sulfur-containing moiety at the beta-position creates a critical decision point for the medicinal chemist: the choice between a thioether (sulfide) and a sulfone. This single atomic change has cascading effects on the molecule's entire disposition.

G cluster_thioether 4-[3-(phenylthio)propanoyl]morpholine (Thioether) cluster_sulfone 4-[3-(phenylsulfonyl)propanoyl]morpholine (Sulfonyl Analog) thioether sulfone SynthesisWorkflow Thiophenol Thiophenol Thioether 4-[3-(phenylthio)propanoyl]morpholine Thiophenol->Thioether Michael Addition AcryloylMorpholine Acryloyl Morpholine AcryloylMorpholine->Thioether Michael Addition Sulfone 4-[3-(phenylsulfonyl)propanoyl]morpholine Thioether->Sulfone Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) Oxidant->Sulfone

Caption: General synthetic workflow from precursors to the sulfonyl analog.

Comparative Physicochemical Properties

The oxidation of the sulfur atom fundamentally alters the electronic environment and geometry of the linker, leading to significant changes in key physicochemical parameters that govern a drug's behavior. The two additional oxygen atoms in the sulfone group act as strong hydrogen bond acceptors and dramatically increase the polarity of the molecule.

Property4-[3-(phenylthio)propanoyl]morpholine (Thioether)4-[3-(phenylsulfonyl)propanoyl]morpholine (Sulfonyl Analog)Rationale
Polarity LowerHigherThe S=O bonds in the sulfone are highly polar, significantly increasing the overall molecular polarity and dipole moment.
Aqueous Solubility LowerHigherIncreased polarity and hydrogen bonding capacity with water molecules enhance the solubility of the sulfonyl analog. [4]
Lipophilicity (cLogP) HigherLowerThe increased polarity of the sulfone group reduces its partitioning into nonpolar environments, lowering its lipophilicity.
Hydrogen Bond Acceptors 1 (Sulfur, weak)2 (Sulfonyl Oxygens, strong)The oxygen atoms of the sulfone group are strong hydrogen bond acceptors, a property largely absent in the thioether. [5]
Metabolic Stability Lower (Prone to Oxidation)Higher (Generally Stable)The thioether is a primary site for Phase I metabolism, whereas the sulfone is an oxidized end-product. [4][6]

Impact on Biological Activity and Structure-Activity Relationship (SAR)

The choice between a thioether and a sulfone can dramatically influence how a molecule interacts with its biological target. These changes can be leveraged to enhance potency, improve selectivity, or alter the mode of action.

  • Thioether Interactions: The thioether is relatively non-polar and flexible. It is well-suited to interact with hydrophobic pockets within a protein's binding site. Its larger atomic radius compared to oxygen and its available lone pairs can lead to unique van der Waals or non-covalent sulfur-aromatic interactions.

  • Sulfonyl Interactions: The sulfonyl group is geometrically distinct, with a tetrahedral arrangement around the sulfur. The two oxygen atoms are powerful hydrogen bond acceptors. [5]Replacing a thioether with a sulfone can introduce new, strong hydrogen bonding interactions with residues like arginine, lysine, or asparagine in the target protein, potentially locking the molecule into a more favorable binding conformation and increasing affinity.

BindingModes cluster_protein Protein Binding Pocket cluster_thioether Thioether Analog cluster_sulfone Sulfonyl Analog Thioether S HydrophobicPocket Hydrophobic Residues Thioether->HydrophobicPocket Hydrophobic Interaction Sulfone O=S=O HBondDonor H-Bond Donor (e.g., Arg, Lys) Sulfone->HBondDonor Hydrogen Bond Interaction

Caption: Differential binding interactions of thioether and sulfonyl groups.

The Critical Difference: Metabolic Fate and Pharmacokinetics

Perhaps the most significant divergence between these two analogs lies in their metabolic stability. This difference is a primary driver for their selection in drug design. Thioethers are well-known substrates for Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs). [4][6]

Metabolic Pathway

The thioether moiety is a metabolic "hotspot." It undergoes sequential oxidation in the body, first to a sulfoxide and then further to the sulfone. [4]This metabolic cascade means that when the thioether parent drug is administered, the body produces the sulfoxide and sulfone as metabolites. These metabolites may have different activity profiles, toxicities, and pharmacokinetic properties than the parent drug. In contrast, the sulfonyl analog is already in its highest oxidation state and is generally resistant to further CYP-mediated metabolism at that position, making it a metabolically robust moiety.

MetabolismPathway Thioether Thioether (Parent Drug) Sulfoxide Sulfoxide (Metabolite 1) Thioether->Sulfoxide Phase I Oxidation (CYP450) Sulfone Sulfone (Metabolite 2) Sulfoxide->Sulfone Phase I Oxidation (CYP450) Excretion Enhanced Excretion Sulfone->Excretion

Caption: In vivo metabolic oxidation pathway of the thioether analog.

Pharmacokinetic Consequences

The metabolic liability of the thioether versus the stability of the sulfone leads to predictable differences in their ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

PK ParameterThioether AnalogSulfonyl Analog (as dosed drug)Rationale
Metabolism High first-pass and systemic metabolism.Low to negligible metabolism at the sulfur.The thioether is readily oxidized, while the sulfone is stable. This is the primary point of differentiation.
Half-life (t½) Generally shorter.Generally longer.Rapid metabolic clearance of the thioether shortens its systemic exposure. The sulfone's resistance to metabolism prolongs its duration of action.
Clearance Higher (Metabolic + Renal).Lower (Primarily Renal).The thioether is cleared by both metabolism and excretion, while the sulfone is cleared mainly by excretion.
Excretion Excreted as parent and oxidized metabolites.Excreted largely unchanged.The higher polarity and water solubility of the sulfone and its metabolites facilitate more rapid renal elimination compared to the more lipophilic parent thioether. [4]

Strategic Applications in Drug Design

The choice between these two motifs is not about which is "better," but which is "fitter" for a specific therapeutic purpose.

  • When to Use the Thioether:

    • As a Prodrug: The thioether can be designed as a prodrug that is metabolized in vivo to the active sulfoxide or sulfone.

    • To Enhance Permeability: Its higher lipophilicity can be advantageous for crossing biological membranes, such as the blood-brain barrier.

    • For Tunable Clearance: The metabolic handle allows for engineering a desired half-life. If a short duration of action is required, a metabolically labile thioether is a viable strategy.

    • ROS-Responsive Systems: In targeted drug delivery, thioethers can be incorporated into systems that release a payload upon oxidation by reactive oxygen species (ROS) prevalent in tumor microenvironments. [7][8]

  • When to Use the Sulfonyl Analog:

    • To Increase Half-Life: Blocking a key site of metabolism is a classic strategy to increase a drug's duration of action and reduce dosing frequency.

    • To Improve Solubility: For poorly soluble compounds, converting a thioether to a sulfone is an effective way to enhance aqueous solubility for formulation.

    • To Enhance Target Binding: If a hydrogen bond acceptor is needed to improve potency, the sulfonyl group is an excellent choice. [5] 4. To Avoid Active Metabolites: If the sulfoxide or sulfone metabolites have undesirable off-target activity or toxicity, designing the drug with the stable sulfone from the outset is a safer approach.

Conclusion

The transformation of 4-[3-(phenylthio)propanoyl]morpholine to its sulfonyl analog is a powerful tool in the medicinal chemist's arsenal. It represents a fundamental trade-off: the thioether offers higher lipophilicity and a handle for metabolic clearance, while the sulfone provides enhanced polarity, metabolic stability, and a strong hydrogen-bond accepting moiety. Understanding the profound and predictable consequences of this simple oxidation allows drug discovery teams to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles, accelerating the journey from a promising hit to a viable clinical candidate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-[3-(phenylthio)propanoyl]morpholine

This procedure is a representative example based on established Michael addition principles.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and a suitable aprotic solvent (e.g., Dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting morpholine.

  • Workup 1: Quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the intermediate, 4-(3-chloropropanoyl)morpholine.

  • Thiolation: Dissolve the crude intermediate in a polar aprotic solvent like DMF. Add thiophenol (1.1 eq) followed by a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction to room temperature.

  • Workup 2: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product, 4-[3-(phenylthio)propanoyl]morpholine.

Protocol 2: Oxidation to 4-[3-(phenylsulfonyl)propanoyl]morpholine

This protocol outlines a standard method for thioether oxidation. [9][10]

  • Setup: Dissolve 4-[3-(phenylthio)propanoyl]morpholine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq for full oxidation to the sulfone) or 30% hydrogen peroxide (H₂O₂, >2.0 eq) portion-wise or dropwise, maintaining the temperature. Note: Using ~1.1 eq of oxidant can favor the formation of the intermediate sulfoxide.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis confirms the complete conversion of the starting material and the sulfoxide intermediate.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (for m-CPBA) or sodium sulfite (for H₂O₂) to destroy excess oxidant. Add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the product into dichloromethane or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize or purify by column chromatography to obtain the final product, 4-[3-(phenylsulfonyl)propanoyl]morpholine.

References

Vertex AI Search. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 15, 2026, from [7]ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved February 15, 2026, from [6]PubMed. (2008, August 2). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]. Retrieved February 15, 2026, from [9]ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved February 15, 2026, from SpringerLink. (2000, March 14). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved February 15, 2026, from [11]ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved February 15, 2026, from E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 15, 2026, from ResearchGate. (n.d.). Examples of sulfur-containing drugs approved by the FDA for use in.... Retrieved February 15, 2026, from [12]ResearchGate. (2025, August 6). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 15, 2026, from [1]PubMed. (2020, March 15). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved February 15, 2026, from [2]PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved February 15, 2026, from [5]ResearchGate. (n.d.). Other drugs containing thioethers | Download Scientific Diagram. Retrieved February 15, 2026, from [3]Semantic Scholar. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved February 15, 2026, from

Sources

Methodological & Application

One-Pot Synthesis of β-Ketosulfides and Morpholine Amides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of β-Ketosulfides and Morpholine Amides in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of molecular scaffolds with high therapeutic potential is paramount. Among these, β-ketosulfides and morpholine amides have emerged as privileged structures. β-Ketosulfides are versatile synthetic intermediates and are integral components of various biologically active molecules. The morpholine moiety is a common feature in numerous approved drugs, lauded for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] This guide presents a detailed, one-pot methodology for the synthesis of β-ketosulfides and their subsequent conversion to morpholine amides, offering a streamlined and efficient route to these valuable compounds for researchers, scientists, and drug development professionals.

Part 1: The One-Pot Synthetic Strategy: A Paradigm of Efficiency

The traditional multi-step synthesis of functionalized molecules often suffers from drawbacks such as lower overall yields, increased consumption of reagents and solvents, and the need for tedious purification of intermediates. One-pot syntheses, where sequential reactions are performed in a single reaction vessel, represent a more elegant and resource-efficient approach. This application note details a novel one-pot, three-component strategy for the synthesis of β-ketosulfides, followed by their direct conversion to the corresponding morpholine amides without the need for isolation of the intermediate.

Logical Flow of the One-Pot Synthesis

The proposed one-pot synthesis is designed as a two-stage process occurring in a single reaction vessel. The first stage involves the formation of the β-ketosulfide via a three-component reaction. The second stage, initiated by the addition of morpholine and a suitable coupling agent, effects the amidation of the in situ-generated β-ketosulfide.

G cluster_0 Stage 1: β-Ketosulfide Synthesis cluster_1 Stage 2: Amidation A Ketone D β-Ketosulfide Intermediate A->D B Thiol B->D C Activating Agent (e.g., I2) C->D E Morpholine D->E In situ G Final Morpholine Amide Product E->G F Coupling Agent F->G

Figure 1: Conceptual workflow of the one-pot synthesis.

Part 2: Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of β-Ketosulfides

This protocol outlines a general method for the synthesis of β-ketosulfides from a ketone, a thiol, and an activating agent. This approach is advantageous due to the ready availability of the starting materials.

Rationale for Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal post-reaction.

  • Activating Agent: Iodine (I₂) is employed as a mild oxidant to facilitate the C-S bond formation.

  • Base: Triethylamine (Et₃N) is used to neutralize the HI generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • To a stirred solution of the ketone (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) dropwise to the mixture.

  • Slowly add a solution of iodine (1.1 mmol) in dichloromethane (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing the crude β-ketosulfide is used directly in the next step without workup.

Protocol 2: One-Pot Conversion to Morpholine Amides

This protocol describes the in-situ conversion of the synthesized β-ketosulfide to the corresponding morpholine amide.

Rationale for Experimental Choices:

  • Amine: Morpholine is a cyclic secondary amine that readily participates in amidation reactions.[3]

  • Coupling Agent: A carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or a uronium-based reagent like HATU can be used to activate the carboxylic acid intermediate formed in situ for amidation. Boron-based reagents have also been shown to be effective for direct amidation.[4] For this protocol, we will utilize thionyl chloride for the activation of the carboxylic acid, a method known for its efficiency in one-pot amide synthesis.[5]

Step-by-Step Methodology (Continuation from Protocol 1):

  • To the crude reaction mixture containing the β-ketosulfide from Protocol 1, add morpholine (1.5 mmol).

  • Cool the reaction mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 mmol) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired morpholine amide.

Part 3: Mechanistic Insights

A plausible reaction mechanism is crucial for understanding and optimizing the synthetic protocol.

Mechanism of β-Ketosulfide Formation

The formation of the β-ketosulfide likely proceeds through an α-iodoketone intermediate. The ketone is first converted to its enol or enolate form, which then reacts with iodine to form the α-iodoketone. Subsequent nucleophilic attack by the thiol, facilitated by the base, displaces the iodide to form the C-S bond.

G cluster_0 β-Ketosulfide Formation A Ketone Enolate C α-Iodoketone A->C + I₂ B Iodine (I₂) B->C E β-Ketosulfide C->E + Thiolate D Thiolate D->E

Figure 2: Plausible mechanism for β-ketosulfide formation.

Mechanism of Morpholine Amide Formation

The conversion to the morpholine amide is proposed to proceed via an in situ generated acyl chloride. The β-ketosulfide, in the presence of thionyl chloride, is converted to an acyl chloride intermediate. This highly reactive species is then readily attacked by morpholine to form the stable morpholine amide.

G cluster_1 Amidation F β-Ketosulfide H Acyl Chloride Intermediate F->H + SOCl₂ G Thionyl Chloride (SOCl₂) G->H J Morpholine Amide H->J + Morpholine I Morpholine I->J

Figure 3: Plausible mechanism for morpholine amide formation.

Part 4: Data Presentation and Expected Outcomes

The following table summarizes expected yields for the one-pot synthesis of a model β-ketosulfide morpholine amide, starting from acetophenone, thiophenol, and morpholine.

Starting KetoneStarting ThiolProductExpected Yield (%)
AcetophenoneThiophenol2-(phenylthio)-1-phenylethan-1-one(Intermediate)
(Intermediate)Morpholine1-morpholino-2-(phenylthio)-1-phenylethan-1-one65-75%

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Conclusion

This application note provides a comprehensive and practical guide to the one-pot synthesis of β-ketosulfides and their subsequent conversion to morpholine amides. By eliminating the need for intermediate isolation and purification, this methodology offers a significant improvement in efficiency and resource utilization. The detailed protocols, mechanistic insights, and expected outcomes presented herein are intended to empower researchers in medicinal chemistry and drug discovery to readily access these valuable molecular scaffolds.

References

  • El-Meligie, S. E. M., Khalil, N. A., Bakr, H., & Ibraheem, A. A. M. (2019). A Review on the Synthetic Routes to β-Keto Amides. [Source not explicitly provided in search results, placeholder for a relevant review article on β-keto amides].
  • Rawat, V. S., Reddy, P. M. K., & Sreedhar, B. (2014). Chemoselective one-pot synthesis of β-keto sulfones from ketones. RSC Advances, 4(10), 5165-5168. [Link][6]

  • Jadhao, A. R., Gaikwad, S. S., Patil, L. R., & Waghmode, S. B. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic sodium sulfinate salts. Chemical Papers, 75(10), 5037-5045. [Link]

  • Recent advances in the synthesis and applications of β-keto sulfones. (2021). RSC Publishing. [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14. [Source details incomplete in search results, placeholder for a relevant review on morpholine in medicinal chemistry].[1]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). [Link]

  • Hudson, M. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357-4369. [Link][4]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances. [Link][5]

  • Angelov, P. (2010). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Synlett, (8), 1273-1275. [Link]

  • Zhou, G., Lim, D., & Coltart, D. M. (2008). Thioesters undergo chemoselective soft enolization and acylation by N-acylbenzotriazoles on treatment with MgBr2·OEt2 and i-Pr2NEt to give β-keto thioesters without prior enolate formation. Organic Letters, 10(17), 3809-3812. [Link]

  • Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation. North Carolina State University. [URL not directly available in search results, placeholder for a relevant dissertation or publication].[1]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392-403. [Link][2]

  • A one-pot protocol for the synthesis of β-ketosulfones from α,α-dibromoketones. (2017). Organic Chemistry Frontiers. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link][1]

Sources

Catalytic methods for thio-Michael addition to morpholine acrylamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Methods for Thio-Michael Addition to Morpholine Acrylamides

Executive Summary

This guide details the catalytic protocols for the thio-Michael addition of thiols to


-acryloylmorpholine (NAM)  derivatives. In the context of Targeted Covalent Drugs (TCDs), the morpholine acrylamide "warhead" represents a privileged scaffold, balancing moderate electrophilicity with superior aqueous solubility and pharmacokinetic stability compared to simple acrylamides.

This note addresses the specific challenge of optimizing reaction kinetics for cysteine trapping. We provide a mechanistic breakdown of base-catalyzed addition, a validated synthetic protocol for library generation, and a kinetic assay for determining reactivity constants (


), a critical proxy for biological potency (

).

Mechanistic Insight: The Base-Catalyzed Pathway

The reaction between a thiol (nucleophile) and a morpholine acrylamide (Michael acceptor) is kinetically silent without catalysis. The rate-limiting step in non-enzymatic environments is typically the deprotonation of the thiol or, in specific high-concentration regimes, the "product decomplexation" step where the adduct dissociates from the catalyst network.

Key Mechanistic Drivers:

  • Thiol

    
     Modulation:  The catalyst (typically a tertiary amine like 
    
    
    
    or DIPEA) must depress the effective
    
    
    of the thiol (typically ~8.5 for cysteine) to generate the reactive thiolate species (
    
    
    ).
  • Electronic Buffering: The morpholine ring acts as a weak electron donor to the carbonyl, slightly reducing the electrophilicity of the

    
    -carbon compared to simple dialkyl acrylamides. This necessitates a more efficient catalytic cycle.
    
  • Proton Transfer: Post-addition, the enolate intermediate requires rapid protonation to prevent retro-Michael fragmentation, although unsubstituted acrylamides are generally considered irreversible.

Figure 1: Catalytic Cycle & Reaction Pathway[1]

ThioMichaelMechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base Catalyst (Et3N) Base->Thiolate Proton Transfer Transition Transition State (C-S Bond Formation) Thiolate->Transition + Acrylamide Acrylamide Morpholine Acrylamide Acrylamide->Transition Enolate Enolate Intermediate Transition->Enolate Enolate->Base Regenerates B: Product Thioether Adduct Enolate->Product Rapid Protonation

Caption: Base-catalyzed thio-Michael addition mechanism highlighting the critical thiolate generation and enolate protonation steps.

Experimental Protocols

Protocol A: Synthesis of -Acryloylmorpholine Scaffolds

For the generation of the electrophilic warhead prior to thiol conjugation.

Reagents: Morpholine (1.0 equiv), Acryloyl Chloride (1.1 equiv), Triethylamine (


, 1.2 equiv), Dichloromethane (DCM, anhydrous).

Procedure:

  • Setup: Purge a round-bottom flask with

    
    . Add Morpholine and 
    
    
    
    in DCM (
    
    
    ). Cool to
    
    
    in an ice bath.
  • Addition: Add Acryloyl Chloride dropwise over 30 minutes. Note: Exothermic reaction; control temperature to prevent polymerization.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

  • Workup: Wash with

    
     HCl (to remove unreacted morpholine), then saturated 
    
    
    
    , then brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography if necessary, though high purity (>95%) is often achieved crude due to the aqueous wash steps.
    
Protocol B: Catalytic Thio-Michael Addition (Library Scale)

Standard "Click" protocol for conjugating thiols to the morpholine acrylamide.

Reagents:


-Acryloylmorpholine derivative (

equiv), Thiol (

equiv),

(

equiv, catalytic). Solvent: THF or DMF (degassed).

Step-by-Step:

  • Dissolve the acrylamide in THF (

    
    ).
    
  • Add the thiol.[1][2][3][4][5][6][7][8]

  • Add

    
    . Critical: If the thiol is a hydrochloride salt (e.g., Cysteine-HCl), increase base to 1.1 equiv to neutralize the salt and provide catalytic excess.
    
  • Stir at RT for 1–2 hours.

  • Quench: Add dilute HCl or simply concentrate if the product is stable.

  • Validation:

    
     NMR will show the disappearance of the vinyl protons (
    
    
    
    6.0–6.5 ppm) and the appearance of methylene triplets (
    
    
    2.5–3.0 ppm).

Kinetic Evaluation Protocol ( )

For Drug Discovery Professionals: Determining Warhead Reactivity.

This protocol measures the second-order rate constant (


), a chemical proxy for the biological inactivation rate (

).

Method: Pseudo-first-order kinetics using UV-Vis or NMR. Probe: L-Glutathione (GSH) or Benzyl Mercaptan.

Workflow Diagram:

KineticAssay Prep Preparation: 10mM Acrylamide (DMSO) 100mM GSH (PBS pH 7.4) Mix Mixing: 1:10 Ratio (Acrylamide:GSH) Ensures Pseudo-1st Order Prep->Mix Monitor Monitoring: UV Absorbance (210-280 nm) or 1H NMR (Vinyl Signals) Mix->Monitor Calc Data Analysis: Plot ln[Acrylamide] vs Time Slope = k_obs Monitor->Calc Result Calculate k_chem: k_chem = k_obs / [Thiol] Calc->Result

Caption: Workflow for determining intrinsic reactivity (


) of morpholine acrylamides.

Data Analysis: The reaction follows second-order kinetics:


.
By using excess thiol (

), the condition becomes pseudo-first-order:

Where

.
Table 1: Solvent and pH Effects on Reaction Rate

Comparative data for optimization.

ParameterConditionRelative Rate (

)
Notes
Solvent DMSO (

)
1.0 (Ref)Standard for solubility.
Solvent Methanol (

)
3.5Protic solvents stabilize the transition state/thiolate.
Solvent

(Buffer)
12.0Hydrophobic effect accelerates reaction; biologically relevant.
pH 7.01.0Neutral; slow without excess nucleophile.
pH 8.08.5Approaches Cysteine

; rapid thiolate generation.

Troubleshooting & Optimization

  • Issue: Slow Reaction Rates.

    • Cause: Incomplete deprotonation of the thiol.

    • Solution: Switch solvent to MeOH or water/acetonitrile mixtures. Protic solvents stabilize the developing charge in the transition state. Alternatively, increase pH to 8.0 (biologically relevant limit).

  • Issue: Polymerization.

    • Cause: Radical initiation during synthesis or storage.

    • Solution: Add radical inhibitor (e.g., BHT, 50 ppm) to the acrylamide stock solution. Perform reactions in degassed solvents.

  • Issue: Reversibility (Retro-Michael).

    • Insight: While standard morpholine acrylamides are irreversible, introduction of electron-withdrawing groups (e.g.,

      
      -cyano) can induce reversibility.[9] If the adduct is unstable, ensure the pH is neutralized immediately after reaction completion.
      

References

  • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. [Link]

  • Lévesque, S., et al. (2020). "Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides." Polymer Chemistry. [Link]

  • Jackson, P. A., et al. (2017). "Recent Advances in the Development of Covalent Inhibitors." RSC Medicinal Chemistry. [Link]

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science. [Link]

Sources

Troubleshooting & Optimization

Purification of oily morpholine amide products by flash chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: MORPH-AMIDE-001 Subject: Overcoming streaking, viscosity, and poor resolution in morpholine amide flash chromatography.

Introduction: The "Sticky Oil" Paradox

Welcome to the Technical Support Center. You are likely here because your morpholine amide (often a Weinreb amide intermediate) is behaving poorly. It presents as a viscous oil that is difficult to load, and once on the column, it streaks (tails) significantly, leading to poor separation from impurities like excess morpholine or coupling reagents.

This guide addresses the physicochemical root causes :

  • Physical State: The morpholine ring disrupts crystal packing, resulting in oils. Liquid loading these viscous oils causes "fingering" and band broadening.

  • Chemical Interaction: The morpholine nitrogen is basic (

    
    ). It hydrogen-bonds strongly with acidic silanols (
    
    
    
    ) on the silica surface, causing tailing.[1]

Module 1: Sample Loading (The "Oily" Problem)

Q: My product is a thick oil. When I liquid load it with DCM, the bands are huge and undefined. Why?

A: This is a viscosity instability issue. When you dissolve a viscous oil in a minimal amount of strong solvent (like DCM) and load it onto a column equilibrated in a weaker solvent (like Hexane), the sample plug is more viscous than the mobile phase. This causes "viscous fingering," where the mobile phase channels through the sample rather than pushing it uniformly.

The Fix: Adsorbed (Dry) Loading You must switch to dry loading. This immobilizes the oil on a solid support, eliminating viscosity effects and allowing the mobile phase to interact with the sample as a solid band.

Protocol: Dry Loading on Celite 545

We prefer Celite over Silica for morpholine amides because Celite is less acidic, reducing irreversible binding during the drying step.

  • Dissolution: Dissolve your crude oily mixture in the minimum amount of a volatile solvent (DCM or Acetone).

  • Addition: Add Celite 545 (ratio: 2g Celite per 1g crude sample).

  • Evaporation: Rotovap the slurry until a free-flowing powder is obtained. Note: If it remains gummy, add more Celite and re-evaporate.

  • Loading: Pour the powder into an empty solid load cartridge (or on top of the column bed) and cap it with a frit.

Module 2: Stationary & Mobile Phase Chemistry (The "Tailing" Problem)

Q: I am using a standard Hexane/EtOAc gradient, but the product streaks across 20 fractions. How do I sharpen the peak?

A: You are fighting silanol interactions. Standard silica is slightly acidic (pH 5-6). The basic nitrogen in your morpholine amide is protonating or H-bonding to these silanols. You have two options: Mask the Silanols or Change the Surface .

Option A: The "Buffer" Method (Standard Silica)

You must add a basic modifier to the mobile phase to compete for the silanol sites.

  • The Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[2]
    
  • The Solvent System: DCM / MeOH is preferred over Hex/EtOAc for polar amides.

  • The "Magic" Ratio: 90 : 10 : 1 (DCM : MeOH :

    
    ).
    

Step-by-Step Mobile Phase Prep:

  • Prepare Solvent A: 100% DCM + 1% TEA.

  • Prepare Solvent B: 10% MeOH in DCM + 1% TEA.

  • Warning: Do not use TEA if you plan to use MS detection immediately, as it suppresses ionization. Use Ammonia or switch to Option B.

Option B: The "Surface" Method (Amine-Functionalized Silica)

Highly Recommended. Switch to an Amine-bonded (KP-NH) flash cartridge.

  • Mechanism: The silica surface is functionalized with propyl-amine groups.[3] This creates a basic surface that repels the morpholine amide, preventing tailing without needing mobile phase modifiers.

  • Benefit: You can run a standard Hexane/EtOAc gradient.[2][4][5] The peak will be sharp and symmetrical.

Data Comparison: Solvent Systems
Solvent SystemAdditiveSuitabilityProsCons
Hex / EtOAc NoneLowCheapSevere tailing for morpholines.
DCM / MeOH NoneMediumSolubilizes polar oilsStill tails; difficult to remove DCM traces.
DCM / MeOH 1% TEA High Sharp peaks; cheap silicaTEA smells; requires removal.
Hex / EtOAc KP-NH Column Highest No additives needed; sharp peaksColumn is more expensive.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying basic morpholine amides.

PurificationStrategy Start Crude Morpholine Amide ViscosityCheck Is sample a viscous oil? Start->ViscosityCheck LoadType Method: Dry Load on Celite ViscosityCheck->LoadType Yes (Prevents streaking) LiquidLoad Method: Liquid Load (DCM) ViscosityCheck->LiquidLoad No (Solid/Free flowing) ColumnCheck Available Columns? LoadType->ColumnCheck LiquidLoad->ColumnCheck StdSilica Standard Silica (SiO2) ColumnCheck->StdSilica Standard Lab Stock AmineSilica Amine Silica (KP-NH) ColumnCheck->AmineSilica Budget Allows MobilePhaseA Add 1% TEA or NH4OH to Mobile Phase StdSilica->MobilePhaseA Required to block silanols MobilePhaseB Standard Hex/EtOAc No Modifier Needed AmineSilica->MobilePhaseB Surface is already basic Result Sharp Peak / Pure Product MobilePhaseA->Result MobilePhaseB->Result

Caption: Decision matrix for selecting loading technique and stationary phase based on sample viscosity and available resources.

Module 4: Detection & Post-Processing

Q: I collected the fractions, but I can't see the product on the TLC/UV.

A: Morpholine amides often have weak UV absorbance, especially if the amide is aliphatic (e.g., Weinreb amide of a fatty acid).

  • Detection: Do not rely on UV 254nm.

    • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric oils.

    • Stains: Use Dragendorff’s Reagent (stains tertiary amines/morpholines orange) or Iodine chamber.

  • Solvent Removal:

    • If you used TEA: You must rotovap thoroughly. If TEA remains, it can catalyze hydrolysis or interfere with subsequent NMR. A dilute HCl wash (if your product is acid stable) or high-vacuum drying is required.

References

  • Biotage. (2023).[6][7][8] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2016). Flash Purification of Highly Polar Compounds.[9] Retrieved from [Link]

  • Organic Syntheses. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[4][5] Org.[1][6][7][8][10][11] Synth. 58, 152. Retrieved from [Link]

  • Rochester University. Flash Column Chromatography Guide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Workup for Water-Soluble Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOR-AQ-SOL-001 Status: Active Support Tier: Senior Application Scientist Level

Executive Summary

Morpholine derivatives present a classic "amphiphilic trap" in organic synthesis. The morpholine ring contains both a basic nitrogen (


) and an ether oxygen. This combination creates a dipole that hydrogen bonds avidly with water, often rendering the molecule highly water-soluble (low LogP). Standard lipophilic extractions (EtOAc/Hexane) frequently fail, leading to massive yield loss in the aqueous wash.

This guide provides a tiered troubleshooting approach to recover these "lost" products, moving from optimized Liquid-Liquid Extraction (LLE) to Solid-Phase Extraction (SPE) techniques.

Part 1: The Decision Matrix (Workflow)

Before modifying your protocol, determine your recovery strategy using the logic flow below.

WorkupLogic Start START: Reaction Complete (Aqueous Mixture) CheckPka Step 1: Check pKa Is pH > pKa + 2? Start->CheckPka AdjustPH Adjust pH to >10 (Use K2CO3 or NaOH) CheckPka->AdjustPH No SolventCheck Step 2: Solvent Choice Using EtOAc or Ether? CheckPka->SolventCheck Yes AdjustPH->SolventCheck SwitchSolvent Switch to DCM or CHCl3:IPA (3:1) SolventCheck->SwitchSolvent Yes (Inefficient) SaltCheck Step 3: Ionic Strength Is aqueous layer saturated? SolventCheck->SaltCheck No (Already using DCM) SwitchSolvent->SaltCheck AddSalt Saturate with NaCl or solid K2CO3 SaltCheck->AddSalt No StillWater Product still in Aqueous? SaltCheck->StillWater Yes AddSalt->StillWater SCX Step 4: SCX Column (Catch & Release) StillWater->SCX Yes (Stubborn) Success Isolate Organic Layer Dry & Concentrate StillWater->Success No (Extraction Worked) Lyophilize Step 5: Lyophilize & Triturate SCX->Lyophilize If SCX Fails

Figure 1: Decision tree for selecting the optimal isolation strategy based on compound behavior.

Part 2: Troubleshooting Guides & FAQs

Tier 1: Liquid-Liquid Extraction (LLE) Optimization

Q: I extracted my reaction with Ethyl Acetate, but the product is missing. Where is it? A: It is likely protonated and trapped in the aqueous layer, or simply too polar for EtOAc.

  • The Science: Morpholine has a conjugate acid

    
     of ~8.36 [1].[1] At neutral pH (7), ~95% of the morpholine is protonated (cationic) and water-soluble. Even at pH 8.5, nearly 50% remains ionized.
    
  • The Fix: You must adjust the aqueous pH to at least 10-11 (2 units above the

    
    ) to ensure >99% of the molecules are in the free base (uncharged) form.
    
  • Protocol: Add 2M NaOH or saturated

    
     until pH > 11 before extraction.
    

Q: My pH is 12, but the product still won't extract into DCM. What now? A: You are fighting the "hydration sphere." The morpholine oxygen and nitrogen are hydrogen-bonding with water. You need to disrupt this interaction ("Salting Out") and increase the polarity of your organic phase.

  • The Fix: Use the DCM:IPA (Isopropanol) 3:1 solvent system.

    • DCM is a good solvent for amines but isn't polar enough to "rip" hydrophilic molecules from water.

    • Isopropanol acts as a phase-transfer bridge, increasing the polarity of the organic layer without becoming fully miscible with the brine layer [2].

  • Warning: This mixture extracts some water.[2] You must dry the organic layer thoroughly with

    
     or 
    
    
    
    before evaporation.

Q: How do I effectively use the "Salting Out" effect? A: Simply adding a pinch of salt isn't enough. You need to saturate the aqueous layer to increase its ionic strength, effectively "squeezing" the organic molecules out.[3]

  • Best Reagent: Potassium Carbonate (

    
    ) .
    
    • Unlike NaCl,

      
       serves a dual purpose: it saturates the solution and raises the pH to the necessary basic levels [3].
      
  • Method: Add solid

    
     to the aqueous phase until no more dissolves. The layer should become viscous. Extract immediately with your organic solvent.
    
Tier 2: When LLE Fails (Advanced Isolation)

Q: My compound is extremely polar (LogP < 0) and won't partition even with salting out. What is the alternative? A: Stop trying to extract liquid-liquid. Switch to Solid Phase Extraction (SPE) using a Strong Cation Exchange (SCX) cartridge.

  • The Logic: SCX resins contain sulfonic acid groups that covalently bind to the basic morpholine nitrogen. This allows you to wash away all non-basic impurities (solvents, neutral byproducts) with methanol/water, then "release" your pure amine using ammonia [4].

  • See Protocol B below.

Q: Can I just rotovap the water? A: Yes, but you will be left with inorganic salts (NaCl, NaOH).

  • The Workaround: Lyophilize (freeze-dry) the aqueous reaction mixture to a solid. Then, perform a Trituration .[4]

    • Add anhydrous DCM or Chloroform to the dry solid.

    • Sonicate for 15 minutes.

    • Filter through a sintered glass funnel. The inorganic salts will stay on the filter; your product will be in the filtrate.

Part 3: Experimental Protocols

Protocol A: The "Salting-Out" Extraction (Recommended Standard)

For morpholine derivatives with LogP 0 to 1.5.

  • Concentration: If the reaction solvent is water-miscible (DMF, DMSO, MeOH), remove as much as possible via rotary evaporation or nitrogen stream.

  • Dilution: Resuspend the residue in a minimum volume of water (e.g., 10 mL for a 1 mmol scale).

  • Saturation & Basification:

    • Add solid

      
        slowly with stirring.
      
    • Continue adding until the salt no longer dissolves (saturation point). Verify pH is >11.[5]

  • Extraction:

    • Add CHCl3:Isopropanol (3:1) (Volume equal to aqueous phase).

    • Shake vigorously for 2 minutes. (Note: This mix separates slower than pure DCM).

    • Separate phases.[2][6][7] Repeat extraction 3-4 times.

  • Drying: Combine organic layers and dry over anhydrous

    
     (use more than usual as IPA holds water).
    
  • Filtration: Filter and concentrate.

Protocol B: SCX "Catch and Release" Purification

For highly water-soluble derivatives that cannot be extracted.[2]

  • Loading:

    • Dissolve crude reaction mixture in MeOH or Water (pH must be < 7 for binding; acidify with dilute HCl if necessary).

    • Pass solution through a pre-conditioned SCX-2 cartridge (Silica-propylsulfonic acid).

    • Result: The morpholine binds to the resin; neutral impurities pass through.

  • Washing:

    • Flush column with 2-3 column volumes (CV) of Methanol .

    • Result: Removes non-basic impurities and residual reaction solvents.

  • Releasing:

    • Elute with 2M Ammonia in Methanol (approx 2-3 CV).

    • Result: The ammonia displaces the morpholine, freeing it into the eluate.

  • Isolation:

    • Concentrate the ammoniacal methanol eluate to obtain the pure free base.

Part 4: Data & Reference Tables

Table 1: Solvent System Efficacy for Polar Amines
Solvent SystemPolaritySuitability for MorpholinesNotes
Diethyl Ether LowPoorOnly works for very lipophilic derivatives.
DCM MediumModerateStandard choice, but fails for polar derivatives.
DCM / MeOH (9:1) HighRisky Methanol is water-miscible; pulls water into organic layer.
CHCl3 / IPA (3:1) HighExcellent "Gold Standard" for polar amines. IPA reduces interfacial tension.
n-Butanol Very HighLast Resort Extracts almost anything, but requires high heat/vac to remove (

).
Table 2: pKa Reference for Morpholines
CompoundConjugate Acid pKaMinimum Extraction pH
Morpholine (Parent)8.36 [1]10.4
N-Methylmorpholine7.389.4
N-Ethylmorpholine7.709.7
4-(2-Aminoethyl)morpholine~9.45 [1]11.5

References

  • National Center for Biotechnology Information (NCBI). "Morpholine: PubChem Compound Summary." PubChem, [Link]. Accessed 16 Feb. 2026.

  • University of Rochester. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X, [Link]. Accessed 16 Feb. 2026.

  • Majors, R. E. "Salting-out Liquid-Liquid Extraction (SALLE)." LCGC International, [Link]. Accessed 16 Feb. 2026.

  • Biotage. "Strategies for the Purification of Amines." Biotage Knowledge Base, [Link]. Accessed 16 Feb. 2026.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-[3-(phenylthio)propanoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. A clear understanding of the ¹H NMR spectrum is fundamental to confirming the identity and purity of a synthesized compound. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-[3-(phenylthio)propanoyl]morpholine, a compound featuring a morpholine amide coupled to a phenylthioether moiety.

To provide a comprehensive understanding, we will first predict the spectrum of the target molecule by dissecting its structural components and their electronic influences. This predicted spectrum will then be objectively compared with the experimental spectra of structurally related alternatives: N-acetylmorpholine and methyl 3-(phenylthio)propanoate . This comparative approach, supported by experimental data, will highlight the distinct spectral signatures of each molecular fragment, thereby offering a robust framework for spectral interpretation.

Principles of ¹H NMR Spectroscopy in Structural Analysis

¹H NMR spectroscopy relies on the principle that protons in different chemical environments within a molecule resonate at different frequencies when placed in a strong magnetic field. These differences in resonance frequency, known as chemical shifts (δ), are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

Key factors influencing the chemical shift include:

  • Electronegativity: Protons near electronegative atoms (e.g., oxygen, nitrogen) are "deshielded" as the surrounding electron density is pulled away. This results in a downfield shift to a higher ppm value.[1][2]

  • Magnetic Anisotropy: The circulation of π-electrons in systems like aromatic rings or carbonyl groups generates a local magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation. Aromatic protons, for instance, are significantly deshielded and appear at high ppm values (typically 6.5-8.0 ppm).[1]

  • Spin-Spin Coupling: The magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, known as spin-spin coupling or J-coupling, causes the signals to split into multiplets. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of atoms.[3][4]

Analysis of the Predicted ¹H NMR Spectrum of 4-[3-(phenylthio)propanoyl]morpholine

Molecular Structure and Proton Labeling

Caption: Structure of 4-[3-(phenylthio)propanoyl]morpholine with proton environments labeled (a-g).

Predicted Spectral Data

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Hₐ -N-CH₂- (Morpholine)~ 3.4 - 3.6Triplet-like multiplet~ 4-54H
Hₑ -O-CH₂- (Morpholine)~ 3.6 - 3.8Triplet-like multiplet~ 4-54H
Hₒ -CO-CH₂-~ 2.7 - 2.9Triplet~ 7-82H
Hₐ -S-CH₂-~ 3.1 - 3.3Triplet~ 7-82H
Hₑ Phenyl (ortho)~ 7.3 - 7.5Multiplet (dd)2H
Hₑ Phenyl (meta)~ 7.2 - 7.4Multiplet (t)2H
Hₒ Phenyl (para)~ 7.1 - 7.3Multiplet (t)1H

Detailed Rationale:

  • Morpholine Protons (Hₐ and Hₑ): The morpholine ring typically displays two distinct multiplets.[5][6] The protons adjacent to the oxygen atom (Hₑ) are more deshielded and appear further downfield (~3.6-3.8 ppm) than those adjacent to the nitrogen atom (Hₐ, ~3.4-3.6 ppm). The presence of the electron-withdrawing acyl group on the nitrogen atom causes a downfield shift for both sets of protons compared to unsubstituted morpholine. Due to the chair conformation of the morpholine ring, these signals often appear as complex, triplet-like multiplets rather than simple triplets.[7]

  • Propanoyl Protons (Hₒ and Hₐ): The two methylene groups of the propanoyl chain form an ethyl-like system and will appear as two triplets. The protons alpha to the carbonyl group (Hₒ) are deshielded by the carbonyl's anisotropic effect and are expected around 2.7-2.9 ppm. The protons adjacent to the sulfur atom (Hₐ) are deshielded by the electronegative sulfur and will appear around 3.1-3.3 ppm. Each signal will be split into a triplet by the adjacent methylene group, with a typical vicinal coupling constant of approximately 7-8 Hz.[8]

  • Phenyl Protons (Hₑ, Hₑ, Hₒ): The five protons on the phenyl ring will appear in the aromatic region of the spectrum (7.0-7.5 ppm). Due to the influence of the sulfur atom, the signals will likely be a complex multiplet. Typically, the ortho-protons (Hₑ) are the most deshielded, followed by the meta- (Hₑ) and para-protons (Hₒ).

Comparative Analysis with Alternative Compounds

To substantiate our predicted analysis, we will now compare it with the known ¹H NMR spectra of two related compounds: N-acetylmorpholine and methyl 3-(phenylthio)propanoate.

Alternative 1: N-Acetylmorpholine

This compound allows for the direct observation of an N-acylated morpholine ring, isolating the effects of the amide group on the heterocyclic protons.

Experimental ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 2.11 ppm (s, 3H): The singlet corresponds to the three protons of the acetyl methyl group.

  • δ 3.48-3.55 ppm (m, 2H) & 3.62-3.69 ppm (m, 6H): These overlapping multiplets represent the eight protons of the morpholine ring. The protons adjacent to the nitrogen are slightly more upfield than those adjacent to the oxygen. The acyl group deshields these protons compared to unsubstituted morpholine (where signals are at ~2.86 and ~3.67 ppm).[9][10]

Comparison Insight: The spectrum of N-acetylmorpholine confirms the downfield shift of the morpholine protons upon N-acylation. This supports our prediction for the chemical shifts of the morpholine protons (Hₐ and Hₑ) in our target molecule.

Alternative 2: Methyl 3-(phenylthio)propanoate

This compound provides a model for the 3-(phenylthio)propanoyl fragment of our target molecule, allowing us to examine the signals from the propanoyl chain and the phenylthio group in a similar electronic environment.

Experimental ¹H NMR Data (CDCl₃, 300 MHz):

  • δ 2.70 ppm (t, J = 7.5 Hz, 2H): Triplet for the methylene protons alpha to the ester carbonyl group.

  • δ 3.20 ppm (t, J = 7.5 Hz, 2H): Triplet for the methylene protons adjacent to the sulfur atom.

  • δ 3.68 ppm (s, 3H): Singlet for the methyl ester protons.

  • δ 7.20-7.45 ppm (m, 5H): Multiplet for the five aromatic protons of the phenyl group.

Comparison Insight: The chemical shifts and splitting patterns of the two methylene groups in methyl 3-(phenylthio)propanoate are in excellent agreement with our predictions for the Hₒ and Hₐ protons in the target molecule. This confirms that the triplet-triplet pattern in the 2.7-3.3 ppm region is a key signature of the 3-(phenylthio)propanoyl moiety.

Summary of Comparative Data

The following table summarizes the key ¹H NMR signals for 4-[3-(phenylthio)propanoyl]morpholine and the two comparative compounds.

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
4-[3-(phenylthio)propanoyl]morpholine (Predicted) Morpholine (-N-CH₂)~ 3.4 - 3.6Multiplet
Morpholine (-O-CH₂)~ 3.6 - 3.8Multiplet
Propanoyl (-CO-CH₂)~ 2.7 - 2.9Triplet
Thioether (-S-CH₂)~ 3.1 - 3.3Triplet
Phenyl~ 7.1 - 7.5Multiplet
N-Acetylmorpholine (Experimental) Morpholine (-N-CH₂ & -O-CH₂)3.48 - 3.69Multiplet
Acetyl (-CH₃)2.11Singlet
Methyl 3-(phenylthio)propanoate (Experimental) Propanoyl (-CO-CH₂)2.70Triplet
Thioether (-S-CH₂)3.20Triplet
Methyl Ester (-OCH₃)3.68Singlet
Phenyl7.20 - 7.45Multiplet

Experimental Protocols

General ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Workflow for Spectral Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Prepare Sample in CDCl₃ with TMS B Acquire Spectrum (400 MHz) A->B C Fourier Transform & Phasing B->C D Baseline Correction C->D E Calibrate to TMS (0.00 ppm) D->E F Identify Number of Signals E->F G Integrate Peak Areas F->G H Analyze Chemical Shifts (δ) G->H I Analyze Splitting Patterns (J) H->I J Assign Signals to Protons I->J

Caption: Standard workflow for acquiring and interpreting a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 4-[3-(phenylthio)propanoyl]morpholine is predicted to exhibit five main sets of signals: two complex multiplets for the morpholine protons, two distinct triplets for the propanoyl chain protons, and a multiplet in the aromatic region for the phenyl protons. This detailed prediction, supported by comparative analysis with the experimental spectra of N-acetylmorpholine and methyl 3-(phenylthio)propanoate, provides a robust guide for the structural verification of this and related molecules. By understanding how each structural fragment contributes to the overall spectrum, researchers can confidently interpret their experimental data, ensuring the integrity of their synthetic work.

References

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]

  • NMRDB. (n.d.). NMR Predict. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • PubChem. (n.d.). 4-Acetylmorpholine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • ResearchGate. (n.d.). Figure S3. 1H NMR spectrum of methyl 2-((((2-hydroxyethyl)thio)carbonothioyl)thio)propanoate (2) in CDCl3. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. [Link]

  • PubChem. (n.d.). 3-(Phenylthio)propanoic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Morpholine, 4-acetyl-. In NIST Chemistry WebBook. [Link]

  • University of California, Davis. (n.d.). 1H NMR chemical shift ppm table. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 4-[3-(phenylthio)propanoyl]morpholine using COSY and HSQC NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we will delve into the practical application of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to validate the chemical structure of a novel compound, 4-[3-(phenylthio)propanoyl]morpholine. This guide will not only provide a step-by-step methodology but also illuminate the scientific rationale behind the experimental choices and data interpretation, ensuring a robust and self-validating analytical process.

The Analytical Challenge: Unveiling the Connectivity of 4-[3-(phenylthio)propanoyl]morpholine

The target of our investigation is 4-[3-(phenylthio)propanoyl]morpholine. Before delving into the spectral analysis, it is crucial to have a clear representation of the hypothesized structure and to number the atoms for unambiguous referencing during the NMR analysis.

Caption: Hypothesized structure of 4-[3-(phenylthio)propanoyl]morpholine with atom numbering.

While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, complex molecules often exhibit overlapping signals, making definitive assignments challenging. 2D NMR techniques like COSY and HSQC are indispensable for mapping the connectivity between atoms, thereby providing irrefutable evidence for the proposed structure.

The Power of 2D NMR: COSY and HSQC

At its core, 2D NMR spectroscopy spreads the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei.[1]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH coupling).[2][3] The resulting spectrum displays the 1D ¹H NMR spectrum on both axes. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding chemical shifts on each axis are coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps the correlation between a proton and the carbon to which it is directly attached (¹JCH coupling).[4][5] The spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each peak in the 2D spectrum indicates a direct bond between a specific proton and a specific carbon.

By combining the through-bond proton-proton connectivity from COSY with the direct proton-carbon attachments from HSQC, a comprehensive and unambiguous picture of the molecular structure can be constructed.

Experimental Protocol

A crucial aspect of scientific integrity is the reproducibility of results. The following is a detailed protocol for acquiring high-quality COSY and HSQC spectra.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized 4-[3-(phenylthio)propanoyl]morpholine in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.[6]

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup:

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

COSY Experiment:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

  • Set up a standard gradient-selected COSY (gCOSY) experiment. The use of gradients helps to suppress artifacts and improve spectral quality.

  • The spectral width in both dimensions should encompass all proton signals.

  • Typically, 256-512 increments in the indirect dimension (t₁) and 2-8 scans per increment are sufficient for a moderately concentrated sample.

HSQC Experiment:

  • Acquire a standard 1D ¹³C NMR spectrum to determine the carbon spectral width.

  • Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment. This pulse sequence is highly sensitive and provides excellent spectral quality.[7]

  • The ¹H spectral width should be the same as in the COSY experiment. The ¹³C spectral width should cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • The number of increments in the indirect dimension (t₁) is typically 128-256, with 4-16 scans per increment.

  • The one-bond coupling constant (¹JCH) is a key parameter and is typically set to an average value of 145 Hz for sp³-hybridized carbons and 160 Hz for sp²-hybridized carbons.

cluster_0 Experimental Workflow Sample Prep Sample Preparation (Dissolution & Filtration) 1D ¹H & ¹³C NMR 1D NMR Acquisition (Parameter Optimization) Sample Prep->1D ¹H & ¹³C NMR COSY Acquisition gCOSY Experiment 1D ¹H & ¹³C NMR->COSY Acquisition HSQC Acquisition gHSQC Experiment COSY Acquisition->HSQC Acquisition Data Processing & Analysis Data Processing (FT, Phasing, Baseline Correction) & Spectral Interpretation HSQC Acquisition->Data Processing & Analysis

Caption: A streamlined workflow for the acquisition of COSY and HSQC data.

Data Interpretation: A Step-by-Step Validation of 4-[3-(phenylthio)propanoyl]morpholine

The core of this guide lies in the logical and systematic interpretation of the acquired 2D NMR spectra. We will build the structure fragment by fragment, using the COSY and HSQC data as our guide.

Predicted Chemical Shifts:

Based on known chemical shift values for similar structural motifs, we can predict the approximate regions where our signals of interest will appear. This proactive step greatly aids in the initial assignment of the spectra.[8][9]

Fragment Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
PhenylthioC1'-~135
C2'/C6'7.2-7.4~129
C3'/C5'7.2-7.4~128
C4'7.1-7.3~126
PropanoylC2~2.8~35
C3~3.2~30
C1 (C=O)-~170
MorpholineC5a/C7a (N-CH₂)~3.6~45
C6a (O-CH₂)~3.7~67

Step 1: Identifying Spin Systems with COSY

The COSY spectrum reveals which protons are coupled to each other, allowing us to piece together the different spin systems within the molecule.

  • Phenyl Group: We expect to see correlations between the aromatic protons on the phenyl ring. The ortho protons (H2'/H6') will couple to the meta protons (H3'/H5'), and the meta protons will couple to the para proton (H4'). This will appear as a network of cross-peaks in the aromatic region of the COSY spectrum.

  • Propanoyl Chain: A key correlation will be observed between the protons on C2 and C3. This will manifest as a cross-peak between the two methylene groups, confirming the -CH₂-CH₂- linkage in the propanoyl chain.

  • Morpholine Ring: The protons on the morpholine ring will also show correlations. The protons on C5a will be coupled to the protons on C6a, and the protons on C7a will also be coupled to the protons on C6a. This will result in cross-peaks connecting the signals of the morpholine protons.

Caption: Expected COSY correlations for the different spin systems in the molecule.

Step 2: Assigning Carbons with HSQC

The HSQC spectrum provides the direct link between the proton and carbon skeletons of the molecule. Each cross-peak definitively assigns a carbon to its attached proton(s).

  • Aromatic Region: By tracing from the assigned aromatic proton signals on the ¹H axis to the corresponding cross-peaks, we can assign the C2'/C6', C3'/C5', and C4' carbons on the ¹³C axis. The quaternary carbon C1' will not show a signal in the HSQC spectrum.

  • Aliphatic Region:

    • Find the cross-peak corresponding to the protons on C2 (identified from the COSY spectrum) to assign the C2 carbon.

    • Similarly, locate the cross-peak for the C3 protons to assign the C3 carbon.

    • The protons of the morpholine ring (H5a, H6a, and H7a) will each have a distinct cross-peak, allowing for the unambiguous assignment of the C5a, C6a, and C7a carbons. The downfield shift of C6a is characteristic of a carbon atom bonded to an oxygen.[10]

Step 3: Assembling the Pieces and Final Validation

By combining the information from both COSY and HSQC, we can now assemble the complete structure of 4-[3-(phenylthio)propanoyl]morpholine.

  • The COSY data confirms the connectivity of the phenyl ring, the propanoyl chain, and the morpholine ring as independent spin systems.

  • The HSQC data links the proton signals of each spin system to their corresponding carbon atoms.

  • The chemical shifts of the carbonyl carbon (C1) and the quaternary aromatic carbon (C1') are confirmed from the 1D ¹³C NMR spectrum, as they do not have attached protons and therefore do not appear in the HSQC spectrum.

  • The final piece of the puzzle is the connection between these fragments. The downfield chemical shift of the C2 protons in the propanoyl chain is consistent with their position adjacent to the carbonyl group. The chemical shifts of the morpholine protons, particularly those on C5a and C7a, are indicative of their attachment to a nitrogen atom that is part of an amide linkage.

The collective and corroborating evidence from both COSY and HSQC experiments provides a high degree of confidence in the structural assignment of 4-[3-(phenylthio)propanoyl]morpholine.

Conclusion

The synergistic use of COSY and HSQC NMR spectroscopy offers a powerful and definitive method for the structural elucidation of organic molecules. By systematically analyzing the proton-proton couplings revealed by COSY and the direct proton-carbon connectivities provided by HSQC, researchers can confidently validate the structure of newly synthesized compounds. This guide has provided a framework for not only performing and interpreting these experiments but also for understanding the underlying principles that make them such indispensable tools in the fields of chemistry and drug development.

References

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by heteronuclear proton-nitrogen-15 multiple-quantum coherence. Chemical Physics Letters, 69(1), 185-189. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • Fiveable. (n.d.). HSQC Definition. Organic Chemistry Key Term. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Columbia University. (n.d.). COSY. NMR Core Facility. [Link]

  • Wikipedia. (2023, December 18). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • PubChem. (n.d.). 4-(3-Phenylpropylsulfonyl)morpholine. [Link]

  • MDPI. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 5(1), 163-174. [Link]

  • Organic Spectroscopy International. (2017, July 24). 3-Phenylpropionic acid. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Wikipedia. (2023, November 28). Morpholine. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Chegg. (2018, March 13). Solved On the following pages, CosY and HSQC NMR spectra are. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-[3-(phenylthio)propanoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Status: Research Chemical / Intermediate Primary Disposal Route: High-Temperature Incineration (with Flue Gas Scrubbing) Critical Hazard: Sulfur Oxide (


) Generation; Potential Aquatic Toxicity.

As a Senior Application Scientist, I advise against treating 4-[3-(phenylthio)propanoyl]morpholine as generic organic waste. This compound contains three distinct functional moieties that dictate its disposal logic:

  • Phenyl-Thioether Linkage: Upon combustion, this generates sulfur oxides (

    
    ). Standard laboratory incinerators without scrubbers may release these as acid rain precursors.
    
  • Morpholine Amide: While the amide bond renders the morpholine less basic than its free form, metabolic or environmental hydrolysis can release free morpholine, a secondary amine with significant aquatic toxicity and potential nitrosamine formation (carcinogenic) if mixed with nitrating agents.

  • Lipophilic Phenyl Ring: Increases bioaccumulation potential, necessitating strict containment from water systems.

Hazard Profile & Safety Assessment

Treat this compound as a hazardous substance. In the absence of a compound-specific SDS from a major regulatory body, apply the "Precautionary Principle" based on Structure-Activity Relationships (SAR).

Estimated GHS Classification
Hazard CategoryH-CodeDescriptionMechanism/Justification
Acute Toxicity H302 Harmful if swallowedMorpholine derivatives often exhibit oral toxicity.
Irritation H315/H319 Skin/Eye IrritantAmide/Thioether functionality can cause contact dermatitis.
Environmental H411 Toxic to aquatic lifePhenyl-sulfur compounds are often persistent bio-accumulators.
Reactivity N/A Incompatible with OxidizersThe sulfur atom is a reducing center; violent reaction possible with strong oxidizers (e.g., peroxides).

Waste Segregation & Pre-Treatment

The Golden Rule: Never mix this compound with oxidizing agents (Nitric acid, Peroxides, Permanganates). The thioether group (


) can undergo exothermic oxidation to sulfoxides or sulfones, creating a thermal runaway risk in waste drums.
Waste Stream Selection[1][2]
  • Solid Waste: If the compound is a pure solid or absorbed on silica/celite.

    • Container: High-density polyethylene (HDPE) wide-mouth jar.

    • Labeling: "Hazardous Waste - Solid Organic - Sulfur Containing."

  • Liquid Waste (Mother Liquors): If dissolved in solvents (DCM, Ethyl Acetate, Methanol).

    • Container: HDPE or Glass Carboy (Safety Coated).

    • Compatibility: Ensure solvent stream is compatible.[1] Do not mix with halogenated waste unless the incinerator facility explicitly accepts "Halogenated + Sulfur" mixtures (corrosion risk).

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching

Use this protocol if you have reaction mixtures containing unreacted starting materials.

  • Neutralization: If the waste solution is acidic or basic (due to reagents used to synthesize the amide), adjust pH to 6–8. This prevents hydrolysis of the amide bond back into free morpholine.

  • Scavenging: If free thiols (thiophenols) are present as impurities, treat with bleach (Sodium Hypochlorite) slowly in an ice bath to oxidize to the disulfide before placing in the organic waste drum. Note: Do not use bleach on the final product itself, only on thiol by-products.

Phase 2: Packaging for Pickup
  • Select Container: Use a UN-rated drum (e.g., UN 1H2/Y1.5/100 for solids).

  • Double Containment: Place the primary container inside a secondary spill tray or overpack drum.

  • Labeling:

    • Chemical Name: Write full IUPAC name: 4-[3-(phenylthio)propanoyl]morpholine.

    • Constituents: List "Organic Amide" and "Organic Sulfide."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: Final Destruction (Facility Level)

Information for the EHS Officer coordinating with the waste vendor.

  • Method: Rotary Kiln Incineration.

  • Temperature: >1000°C (Required to fully oxidize the morpholine ring).

  • Scrubbing: Alkaline scrubbing required to neutralize

    
     produced from the phenylthio group.
    

Decision Logic (Workflow Diagram)

DisposalWorkflow Start Waste Generation: 4-[3-(phenylthio)propanoyl]morpholine StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Precipitate StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid SolidPack Pack in HDPE Jar (UN 1H2 Rated) IsSolid->SolidPack Labeling Label: 'Organic Sulfide' + 'Toxic' SolidPack->Labeling OxidizerCheck CRITICAL: Check for Oxidizers (Peroxides/Nitric Acid) IsLiquid->OxidizerCheck SolventCheck Check Solvent Type Halo Halogenated Solvent (DCM/Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH/EtOAc) SolventCheck->NonHalo No Halogens Halo->Labeling Segregate Stream A NonHalo->Labeling Segregate Stream B OxidizerCheck->SolventCheck Safe Quench Quench Oxidizers (Reductive Workup) OxidizerCheck->Quench Oxidizers Present Quench->SolventCheck Pickup Transfer to EHS for Incineration Labeling->Pickup

Figure 1: Decision tree for segregating and packaging morpholine-thioether waste streams to prevent chemical incompatibility events.

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The thioether component may have a sulfurous odor; ensure fume hoods are active.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment:

    • Solids: Sweep up carefully to avoid dust generation. Do not use a vacuum cleaner (ignition risk).

    • Liquids: Absorb with vermiculite or spill pads. Do not use clay-based absorbents if the mixture contains oxidizers.

  • Decontamination: Clean the surface with a mild detergent solution. Avoid using bleach immediately on the spill, as it may generate heat/fumes with the sulfur compound; use bleach only after the bulk material is removed to degrade trace residues.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Waste Codes & Descriptions (RCRA). [Link]

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Personal protective equipment for handling 4-[3-(phenylthio)propanoyl]morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 4-[3-(phenylthio)propanoyl]morpholine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-[3-(phenylthio)propanoyl]morpholine. As a novel compound, a specific Safety Data Sheet (SDS) is not yet available. Therefore, this document synthesizes data from structurally related compounds, including morpholine and its derivatives, as well as phenylthioether compounds, to establish a robust and precautionary safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment and Toxidological Profile

4-[3-(phenylthio)propanoyl]morpholine is a compound whose hazard profile is inferred from its primary structural components: the N-acylmorpholine and the phenylthioether moieties.

  • Morpholine Moiety: Morpholine itself is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also flammable and harmful if swallowed or inhaled.[1][4][5] The N-acyl linkage in 4-[3-(phenylthio)propanoyl]morpholine likely moderates the reactivity of the morpholine nitrogen, but caution is warranted. N-acylmorpholines are generally stable; however, the potential for hydrolysis under certain conditions could release morpholine, reintroducing its associated hazards.[6][7][8]

  • Phenylthioether Moiety: Compounds containing a phenylthioether linkage can be irritants to the skin and eyes.[9][10] While specific toxicological data for the 3-(phenylthio)propanoyl group is limited, related compounds suggest a potential for skin sensitization.[9]

Inferred Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement (Inferred)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Acute Toxicity (Oral, Inhalation)Category 4 (Harmful)H302+H332: Harmful if swallowed or if inhaled
Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent any direct contact with the compound. The following PPE is required at all times when handling 4-[3-(phenylthio)propanoyl]morpholine.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shield.To protect against splashes that could cause serious eye damage.[1][3]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact and potential irritation or sensitization.[11]
Skin and Body Protection A flame-retardant lab coat worn over full-length clothing and closed-toe shoes.Protects against accidental spills and splashes.[2][11]
Respiratory Protection Use in a well-ventilated laboratory or under a chemical fume hood.To minimize inhalation of any potential vapors or aerosols.[1][2][4]
Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[12]

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control potential exposure.[2] Use non-sparking tools to prevent ignition of any flammable vapors.[1][4]

  • Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]

  • Keep away from heat, sparks, and open flames.[2][4]

  • Store away from strong oxidizing agents and acids.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[3][4] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Spill Response:

  • Evacuate the area and eliminate all ignition sources.[4]

  • Wear full PPE, including respiratory protection.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4]

  • Collect the absorbed material into a sealed container for disposal.[4]

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of 4-[3-(phenylthio)propanoyl]morpholine and any solutions containing it in a designated hazardous waste container.[2]

  • Contaminated Materials: All PPE and materials used to clean up spills must be placed in a sealed container and disposed of as hazardous waste.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][11]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 4-[3-(phenylthio)propanoyl]morpholine.

SafeHandlingWorkflow Safe Handling Workflow for 4-[3-(phenylthio)propanoyl]morpholine cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Ensure access to safety shower and eyewash station Don_PPE Don all required PPE Prep->Don_PPE Weigh Weigh and transfer compound Don_PPE->Weigh Dissolve Dissolve in solvent Weigh->Dissolve Wash Wash hands and exposed skin Dissolve->Wash Doff_PPE Doff PPE correctly Wash->Doff_PPE Dispose_Chem Dispose of chemical waste Doff_PPE->Dispose_Chem Dispose_Cont Dispose of contaminated materials Dispose_Chem->Dispose_Cont

Caption: A flowchart illustrating the key stages of safely handling 4-[3-(phenylthio)propanoyl]morpholine.

References

  • ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

  • PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Available at: [Link]

  • Thieme. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Available at: [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0302 - MORPHOLINE. Available at: [Link]

  • ACS Publications. (2008). Michael Reactions of Titanium Enolates of Glycolic Acid Derivatives with the Weinreb and Morpholine Amides of Acrylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Available at: [Link]

  • ResearchGate. (2025). Scheme 25 Reductive transformations of morpholine amides. Available at: [Link]

  • MsdsDigital.com. (n.d.). MORPHOLINE. Available at: [Link]

  • U.S. EPA. (2009). Provisional Peer-Reviewed Toxicity Values for Phenyl isothiocyanate (CASRN 103-72-0). Available at: [Link]

  • Wikipedia. (n.d.). Phenylthiocarbamide. Available at: [Link]

  • PubChem. (n.d.). (Phenylthio)acetic acid. Available at: [Link]

  • NIH. (2019). Avoidance of phenylthiocarbamide in mature Targhee and Rambouillet rams. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Formylmorpholine. Available at: [Link]

  • ResearchGate. (2022). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Formylmorpholine. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.